Cas no 214902-82-6 (Decladinose Roxithromycin (Roxithromycin Impurity B))

Decladinose Roxithromycin (Roxithromycin Impurity B) is a known impurity of Roxithromycin, a semi-synthetic macrolide antibiotic. This compound is structurally characterized by the absence of the cladinose sugar moiety, distinguishing it from the parent drug. It serves as a critical reference standard in pharmaceutical quality control, ensuring the purity and safety of Roxithromycin formulations. Its well-defined chemical properties and high purity make it valuable for analytical applications, including HPLC, LC-MS, and stability testing. By facilitating precise impurity profiling, Decladinose Roxithromycin aids in compliance with regulatory standards such as ICH guidelines, supporting robust drug development and manufacturing processes.
Decladinose Roxithromycin (Roxithromycin Impurity B) structure
214902-82-6 structure
商品名:Decladinose Roxithromycin (Roxithromycin Impurity B)
CAS番号:214902-82-6
MF:C33H62N2O12
メガワット:678.85158
CID:1058557
PubChem ID:21579398

Decladinose Roxithromycin (Roxithromycin Impurity B) 化学的及び物理的性質

名前と識別子

    • Decladinose Roxithromycin (Roxithromycin Impurity B)
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxa
    • (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-
    • A-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)methyl]oxime]
    • Decladinoseroxithromycin
    • Roxithromycin Impurity B
    • J-014101
    • 214902-82-6
    • Decladinose Roxithromycin
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
    • インチ: InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25+/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1
    • InChIKey: BNZRPTCUAOMSSH-MDOVVVHDSA-N
    • ほほえんだ: CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O

計算された属性

  • せいみつぶんしりょう: 678.43000
  • どういたいしつりょう: 678.43027542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 14
  • 重原子数: 47
  • 回転可能化学結合数: 10
  • 複雑さ: 1000
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 14
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 189Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 88-91°C
  • ふってん: 773.9±70.0 °C at 760 mmHg
  • フラッシュポイント: 421.8±35.7 °C
  • PSA: 189.20000
  • LogP: 1.28440
  • じょうきあつ: 0.0±6.0 mmHg at 25°C

Decladinose Roxithromycin (Roxithromycin Impurity B) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D226800-25mg
Decladinose Roxithromycin (Roxithromycin Impurity B)
214902-82-6
25mg
$ 617.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D911213-5mg
Decladinose roxithromycin (Roxithromycin Impurity B)
214902-82-6 BR
5mg
¥2,590.20 2022-01-14
TRC
D226800-1mg
Decladinose Roxithromycin (Roxithromycin Impurity B)
214902-82-6
1mg
$ 110.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-218096-1 mg
Decladinose Roxithromycin,
214902-82-6
1mg
¥2,407.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-218096-1mg
Decladinose Roxithromycin,
214902-82-6
1mg
¥2407.00 2023-09-05
A2B Chem LLC
AF62657-25mg
Decladinose Roxithromycin (Roxithromycin Impurity B)
214902-82-6 98%
25mg
$654.00 2024-04-20
TRC
D226800-5mg
Decladinose Roxithromycin (Roxithromycin Impurity B)
214902-82-6
5mg
$ 213.00 2023-09-08

Decladinose Roxithromycin (Roxithromycin Impurity B) 関連文献

Decladinose Roxithromycin (Roxithromycin Impurity B)に関する追加情報

Comprehensive Analysis of Decladinose Roxithromycin (CAS No. 214902-82-6): A Critical Roxithromycin Impurity B in Pharmaceutical Quality Control

In the realm of pharmaceutical impurities, Decladinose Roxithromycin (CAS No. 214902-82-6), also known as Roxithromycin Impurity B, has garnered significant attention due to its role in quality assessment of the widely used macrolide antibiotic, Roxithromycin. This compound, classified as a process-related impurity, is pivotal in ensuring drug safety and efficacy. With increasing regulatory scrutiny on impurity profiling (a trending topic in pharmaceutical compliance), understanding this molecule's properties is essential for manufacturers and researchers alike.

The structural uniqueness of Decladinose Roxithromycin lies in its modified cladinose sugar moiety, which differentiates it from the parent compound. Recent discussions in pharmacopoeial forums highlight its threshold limits (commonly searched as "Roxithromycin impurity limits ICH guidelines"), emphasizing the need for advanced detection methods like HPLC-MS (a frequently queried technique). Studies show that even trace amounts (≤0.15% as per EP 10.0) can impact drug stability – a concern raised in multiple pharmaceutical stability studies.

From a synthetic chemistry perspective, 214902-82-6 typically emerges during the final stages of Roxithromycin synthesis. Analytical data reveals its characteristic UV absorption at 205 nm (a key identifier in impurity quantification methods), with molecular weight 837.07 g/mol. The compound's polarity makes it challenging to separate using conventional reverse-phase chromatography – a technical hurdle often discussed in pharmaceutical method development circles.

Current research trends (reflecting Google Scholar's top searches like "genotoxic potential of Roxithromycin impurities") indicate that Decladinose Roxithromycin requires rigorous evaluation under ICH M7 guidelines. While not classified as a mutagen (per Ames test data), its metabolic pathways warrant investigation – a hot topic in impurity risk assessment webinars. This aligns with the FDA's increased focus on "elemental impurities" and "residual solvents" in antibiotic formulations.

The pharmaceutical industry's shift toward continuous manufacturing (a 2023 buzzword) has intensified impurity monitoring needs. Case studies demonstrate that real-time PAT (Process Analytical Technology) can detect Roxithromycin Impurity B fluctuations during production – addressing common queries about "in-process control for macrolide impurities". This proactive approach reduces batch failures, a major pain point in antibiotic production economics.

Reference standards of CAS 214902-82-6 (often searched as "certified Roxithromycin impurity standards") now feature prominently in quality control protocols. Leading pharmacopoeias specify its identification via comparative retention time (±2% vs. USP reference) and mass spectral matching – techniques frequently discussed in analytical chemistry forums. The compound's shelf-life stability (another trending search term: "impurity reference standard storage conditions") is typically 24 months at -20°C in amber vials.

Emerging regulatory landscapes, especially the 2023 updates to ICH Q3D guidelines, have placed new emphasis on metal catalysts in impurity formation. This connects to recent studies on how palladium residues might influence Decladinose Roxithromycin generation – a niche but growing research area (evidenced by rising searches for "heavy metals in antibiotic impurities"). Such developments underscore the compound's relevance in modern pharmaceutical quality by design (QbD) frameworks.

From a therapeutic perspective, while Roxithromycin Impurity B itself lacks antimicrobial activity, its presence above 0.2% may correlate with decreased drug bioavailability – a concern raised in recent bioequivalence studies (a hot topic for generic drug manufacturers). Advanced purification techniques like preparative SFC (increasingly searched for "chiral purification of macrolide impurities") show promise in minimizing this impurity during API production.

The environmental impact of pharmaceutical impurities has also entered mainstream discourse. Decladinose Roxithromycin was detected in a 2022 EU waterway study (prompting searches like "antibiotic impurity environmental persistence"), highlighting needs for improved green chemistry approaches in synthesis – a key discussion point at recent sustainable pharma conferences.

Looking ahead, the integration of AI-assisted impurity prediction (a 2023 breakthrough technology) may revolutionize how 214902-82-6 is monitored. Machine learning models trained on patent databases can now forecast its formation probabilities under various synthesis conditions – addressing the popular query "computational modeling of pharmaceutical impurities". This aligns with the industry's digital transformation wave.

In conclusion, Decladinose Roxithromycin serves as both a quality marker and research subject in antibiotic development. Its analysis bridges multiple disciplines – from analytical method validation to regulatory science – making it a compound of enduring significance in the evolving landscape of pharmaceutical quality assurance.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd